molecular formula C24H18N2O5 B11501816 4-{3-[(4-carboxyphenyl)amino]-2-oxo-5-phenyl-2,5-dihydro-1H-pyrrol-1-yl}benzoic acid

4-{3-[(4-carboxyphenyl)amino]-2-oxo-5-phenyl-2,5-dihydro-1H-pyrrol-1-yl}benzoic acid

Cat. No.: B11501816
M. Wt: 414.4 g/mol
InChI Key: ILPBPCQXVRDLNO-UHFFFAOYSA-N
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Description

4-{3-[(4-carboxyphenyl)amino]-2-oxo-5-phenyl-2,5-dihydro-1H-pyrrol-1-yl}benzoic acid is a complex organic compound with a unique structure that includes both carboxylic acid and amino groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{3-[(4-carboxyphenyl)amino]-2-oxo-5-phenyl-2,5-dihydro-1H-pyrrol-1-yl}benzoic acid typically involves multiple steps. One common method includes the reaction of 4-carboxyaniline with 2-oxo-5-phenyl-2,5-dihydro-1H-pyrrole-3-carboxylic acid under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pH conditions to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and efficiency. This often includes the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure the compound’s purity and consistency .

Chemical Reactions Analysis

Types of Reactions

4-{3-[(4-carboxyphenyl)amino]-2-oxo-5-phenyl-2,5-dihydro-1H-pyrrol-1-yl}benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium on carbon, platinum oxide.

    Solvents: Methanol, ethanol, dichloromethane.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols .

Scientific Research Applications

4-{3-[(4-carboxyphenyl)amino]-2-oxo-5-phenyl-2,5-dihydro-1H-pyrrol-1-yl}benzoic acid has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.

    Medicine: Explored for its therapeutic potential in treating diseases due to its unique chemical properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 4-{3-[(4-carboxyphenyl)amino]-2-oxo-5-phenyl-2,5-dihydro-1H-pyrrol-1-yl}benzoic acid exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and affecting various cellular pathways. This interaction is often mediated by hydrogen bonding, hydrophobic interactions, and van der Waals forces .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-{3-[(4-carboxyphenyl)amino]-2-oxo-5-phenyl-2,5-dihydro-1H-pyrrol-1-yl}benzoic acid is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions and interact with various biological targets. This versatility makes it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C24H18N2O5

Molecular Weight

414.4 g/mol

IUPAC Name

4-[[1-(4-carboxyphenyl)-5-oxo-2-phenyl-2H-pyrrol-4-yl]amino]benzoic acid

InChI

InChI=1S/C24H18N2O5/c27-22-20(25-18-10-6-16(7-11-18)23(28)29)14-21(15-4-2-1-3-5-15)26(22)19-12-8-17(9-13-19)24(30)31/h1-14,21,25H,(H,28,29)(H,30,31)

InChI Key

ILPBPCQXVRDLNO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2C=C(C(=O)N2C3=CC=C(C=C3)C(=O)O)NC4=CC=C(C=C4)C(=O)O

Origin of Product

United States

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